molecular formula C6H6ClNO3S B042906 4-Amino-3-chlorobenzenesulfonic acid CAS No. 98-35-1

4-Amino-3-chlorobenzenesulfonic acid

Cat. No.: B042906
CAS No.: 98-35-1
M. Wt: 207.64 g/mol
InChI Key: NEECEUZBAHTVIN-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the fourth position and a chlorine atom at the third position. This compound is known for its applications in various fields, including organic synthesis, dye production, and material science.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of dyes, particularly organic dyes and electronic dyes This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of dye formation

Cellular Effects

It is known that the compound can cause skin burns and eye damage , suggesting that it may have significant effects on cellular function

Molecular Mechanism

It is known that the compound is used in the synthesis of dyes , suggesting that it may interact with biomolecules at the molecular level These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound is used in the synthesis of dyes , suggesting that it may be involved in certain metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chlorobenzenesulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chlorobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both an amino group and a sulfonic acid group makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-amino-3-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECEUZBAHTVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059169
Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-35-1
Record name 4-Amino-3-chlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Record name 4-Amino-3-chlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Record name Benzenesulfonic acid, 4-amino-3-chloro-
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Record name 3-chlorosulphanilic acid
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Synthesis routes and methods

Procedure details

Starting from 293.5 g of 2-chloroaniline, 460 ml of o-dichlorobenzene and 225.5 g of monohydrate, the reaction was performed as in Example 4. After 4.3 hours at 200° C., the mixture was cooled, filtered off with suction and dried. The isolated solid weighed 489.3 g and contained 51.1% of 2-chloroaniline-4-sulphonic acid, based on the use of 2-chloroaniline, with a selectivity of 100%.
Quantity
293.5 g
Type
reactant
Reaction Step One
Quantity
225.5 g
Type
reactant
Reaction Step Two
Quantity
460 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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